This compound falls under the category of pyrrolopyridines, a subclass of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is classified as an aldehyde derivative of pyrrolopyridine, which is further categorized as a potential anti-cancer agent due to its inhibitory effects on receptor tyrosine kinases .
The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be achieved through various methods. A common approach involves the cyclization of appropriate precursors under specific reaction conditions.
The molecular structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be described as follows:
Techniques such as NMR spectroscopy and X-ray crystallography can be employed to confirm the structure and assess stereochemistry. These methods provide insights into molecular conformation and interactions with other molecules.
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is involved in several notable chemical reactions:
The mechanism of action for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde primarily involves its interaction with fibroblast growth factor receptors (FGFRs).
In laboratory studies, varying dosages have shown that lower concentrations effectively inhibit FGFR activity without significant toxicity, highlighting its potential therapeutic window .
The physical and chemical properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde include:
The stability of this compound under various conditions (light, heat) is crucial for its storage and application in biological settings .
The applications of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are diverse:
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a privileged heterocyclic system in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic framework consists of a fused pyrrole and pyridine ring, creating an electron-rich aromatic system capable of diverse non-covalent interactions with biological targets. The nitrogen atoms at positions 1 (pyrrolic) and 7 (pyridinic) serve as hydrogen bond acceptors, while the pyrrolic N-H functions as a hydrogen bond donor [1] [9]. This dual hydrogen bonding capability enables mimicry of adenine's interactions in ATP-binding sites of kinases, making it invaluable in designing enzyme inhibitors [6] [10].
Positional reactivity on the scaffold dictates its functionalization: C-3 is electrophilic and amenable for formylation (Vilsmeier-Haack reaction), while C-4 allows electrophilic substitution. The 4-carbaldehyde group, in particular, serves as a versatile handle for synthetic elaboration through condensation, reduction, or nucleophilic addition reactions [4] [5]. The strategic incorporation of a methyl group at C-3 enhances electron density and modulates steric properties, influencing target binding and pharmacokinetic parameters [2] [8].
Table 1: Biological Significance of Pyrrolo[2,3-b]pyridine Substitution Patterns
Position | Substituent | Biological Impact | Example Targets |
---|---|---|---|
1 | Arylacyl | Enhances kinase selectivity and cellular permeability | PI3Kα, TrkA, Abl/Src kinases [1] |
3 | Formyl/Cyano | Serves as Michael acceptor or hydrogen bond acceptor; critical for hinge binding | HNE, PARP-1 [1] [9] |
4 | Aldehyde/Methyl | Modulates electronic properties; provides synthetic handle for derivatization | mTOR/PI3K inhibitors [6] |
5 | Halogen/(Hetero)aryl | Engages hydrophobic pockets; improves potency and metabolic stability | Cdc7 kinase, HNE [1] [9] |
6 | Methyl | Enhances oral bioavailability and solubility | Anticancer agents [1] |
The exploration of pyrrolo[2,3-b]pyridine derivatives gained momentum in the early 2000s with the recognition of their kinase inhibitory potential. Initial work focused on unsubstituted or 3-carbaldehyde derivatives, such as 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 66842-22-6), synthesized via Duff formylation of 7-azaindole [1] [3]. The discovery that C-4 substitutions could dramatically alter bioactivity spurred interest in regioselective functionalization. The 4-carbaldehyde derivatives emerged as key intermediates following advances in directed metalation and cross-coupling strategies, enabling precise C-4 modification [6] [10].
The specific derivative 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde represents a strategic evolution in this scaffold. The C-3 methyl group enhances electron density at C-4, increasing the aldehyde's reactivity toward nucleophiles. This methyl group also introduces steric constraints that favor specific binding conformations in enzymatic pockets. Patent literature from 2005–2010 highlights its application in generating mTOR/PI3K dual inhibitors, where the 4-carbaldehyde was condensed with heteroaryl hydrazines to form potent inhibitors (IC₅₀ < 100 nM) [6] [10]. The synthesis typically proceeds via:
Table 2: Evolution of Synthetic Routes to 4-Carbaldehyde Derivatives
Time Period | Key Intermediate | Synthetic Method | Limitations |
---|---|---|---|
Pre-2000 | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | Duff reaction (HMTA/AcOH) | Low regioselectivity; C-3 preference [1] |
2000–2005 | 4-Bromo-7-azaindole | Bromination with Br₂/AcOH | Requires Pd-coupling for C-4 functionalization |
2005–2010 | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | Directed metalation (BuLi/DMF) | Sensitive to reaction conditions; scaling issues [10] |
Post-2010 | 5-Substituted-4-carbaldehydes | Suzuki coupling/formylation | Multi-step synthesis; protecting group management [9] |
Pyrrolo[2,3-b]pyridine derivatives are classified as "aza-analogues" of indole alkaloids, mimicking the structural and electronic properties of marine and terrestrial natural products. Variolin B—isolated from the Antarctic sponge Kirkpatrickia variolosa—exhibits potent antiproliferative activity via kinase inhibition and served as a key inspiration for 7-azaindole-based drug design [1]. The 3-methyl-4-carbaldehyde derivative specifically enables the synthesis of variolin-inspired analogues where the aldehyde at C-4 is condensed with heterocyclic amines to replicate variolin's pyridyl moiety [1] [9].
In rebeccamycin analogues, the 4-carbaldehyde facilitates the construction of glycosidic linkages or imino bonds that mimic the planar indolocarbazole system. These modifications enhance DNA intercalation while reducing off-target toxicity [1]. Furthermore, the compound's aldehyde group serves as a precursor for oxime (─CH=N─OH) and triazole conjugates—functional groups prevalent in natural product pharmacophores. For instance:
Table 3: Natural Product Mimicry Using 3-Methyl-4-Carbaldehyde Derivatives
Natural Product | Biological Activity | Synthetic Mimic Strategy | Bioactivity Outcome |
---|---|---|---|
Variolin B | Antiproliferative (nanomolar) | Aldehyde condensation with aminopyrimidines | PI3Kα inhibition (IC₅₀ = 8 nM) [1] |
Rebeccamycin | DNA topoisomerase inhibition | Schiff base formation at C-4 with amino sugars | Reduced toxicity; G2/M cell cycle arrest [1] |
Naphthofuranones | Antiangiogenic | Oxime formation (─CH=N─OH) at C-4 | HIF-1α/VEGF suppression [1] |
Flavone-triazoles | Broad-spectrum anticancer | CuAAC reaction with propargyl-flavones | IC₅₀ = 0.61–1.68 µM [1] |
The structural versatility of 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde—combining a hydrogen-bonding core, sterically directing methyl group, and electrophilic aldehyde—establishes it as a critical building block for next-generation therapeutics targeting oncology, inflammation, and metabolic diseases [6] [9] [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: